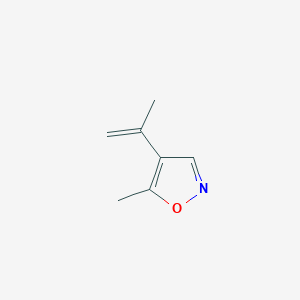
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a methyl group and a prop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or toluene.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the oxazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-prop-1-en-2-yl-1,2-oxazole: Similar structure but with different substitution pattern.
5-Methyl-4-prop-1-en-2-yl-1,3-oxazole: Variation in the position of the nitrogen atom in the oxazole ring.
5-Methyl-4-prop-1-en-2-yl-1,2-thiazole: Replacement of the oxygen atom with sulfur in the heterocyclic ring.
Uniqueness
5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
5-methyl-4-prop-1-en-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO/c1-5(2)7-4-8-9-6(7)3/h4H,1H2,2-3H3 |
InChI-Schlüssel |
HOPGGRZSQLLUFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



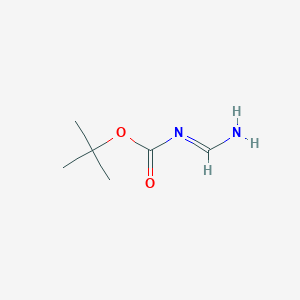
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
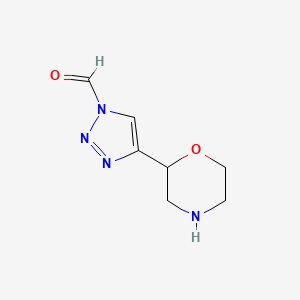
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)
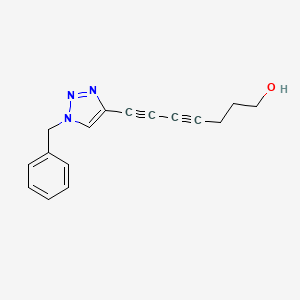
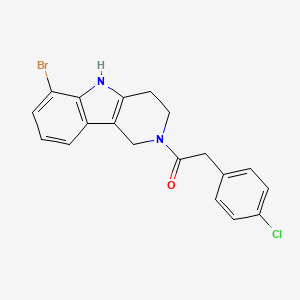
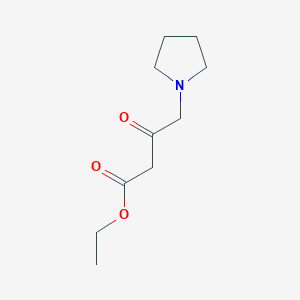

![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)
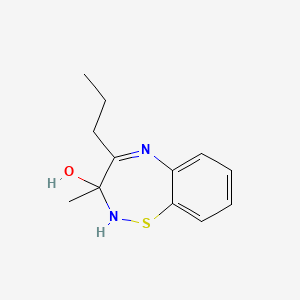
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
